

Thermodynamic Properties of 2,2-Dimethylaziridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylaziridine

Cat. No.: B1330147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known thermodynamic properties of **2,2-dimethylaziridine** (CAS No. 2658-24-4). Due to the limited availability of direct experimental data for this specific compound, this document also references computational studies and data for structurally related aziridine derivatives to provide a broader context for its thermodynamic behavior.

Core Thermodynamic Properties

Quantitative experimental data for the standard enthalpy of formation, Gibbs free energy of formation, and standard entropy of **2,2-dimethylaziridine** are not readily available in published literature. However, computational studies on substituted aziridines provide theoretical insights into these properties. For context, high-level ab initio studies have been performed on the parent aziridine and its methyl-substituted analogues to determine their heats of formation and other thermodynamic parameters^[1].

For comparative purposes, the table below includes data for the related compound, 2-methylaziridine, which can offer an approximation of the thermodynamic landscape of a methylated aziridine.

Table 1: Thermodynamic and Physical Properties of Aziridine Derivatives

Property	2,2-Dimethylaziridine	2-Methylaziridine
Molecular Formula	C ₄ H ₉ N	C ₃ H ₇ N
Molecular Weight	71.12 g/mol [2][3]	57.09 g/mol [4]
Boiling Point	49 °C at 760 mmHg[5]	66-67 °C
Density	0.78 g/cm ³ [5]	0.812 g/cm ³
Enthalpy of Vaporization (Δ _{vp} H°)	Not Available	31.2 kJ/mol
Ideal Gas Heat Capacity (C _{p,gas})	Not Available	Available in NIST/TRC Database[4][6]
Standard Enthalpy of Formation (Δ _f H° _{gas})	Not Available	84.9 ± 1.7 kJ/mol
Standard Gibbs Free Energy of Formation (Δ _f G°)	Not Available	Not Available

Note: Data for 2-methylaziridine is provided for comparative purposes and is sourced from various chemical databases.[4]

Experimental Protocols for Thermodynamic Data Acquisition

While specific experimental protocols for **2,2-dimethylaziridine** are not detailed in the available literature, the determination of thermodynamic properties for aziridine compounds generally employs a combination of experimental techniques and computational methods.

Calorimetry

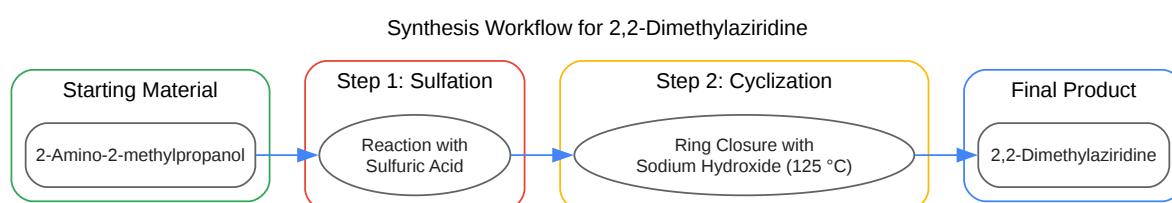
- Combustion Calorimetry: This is a primary method for determining the enthalpy of formation (Δ_fH°) of organic compounds. The substance is completely burned in a bomb calorimeter, and the heat released is measured. From this, the standard enthalpy of combustion is calculated, which can then be used to derive the enthalpy of formation.

- Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (C_p) as a function of temperature. It can also be used to study phase transitions, such as melting and boiling, and determine the associated enthalpy changes.

Vapor Pressure Measurements

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Chemistry

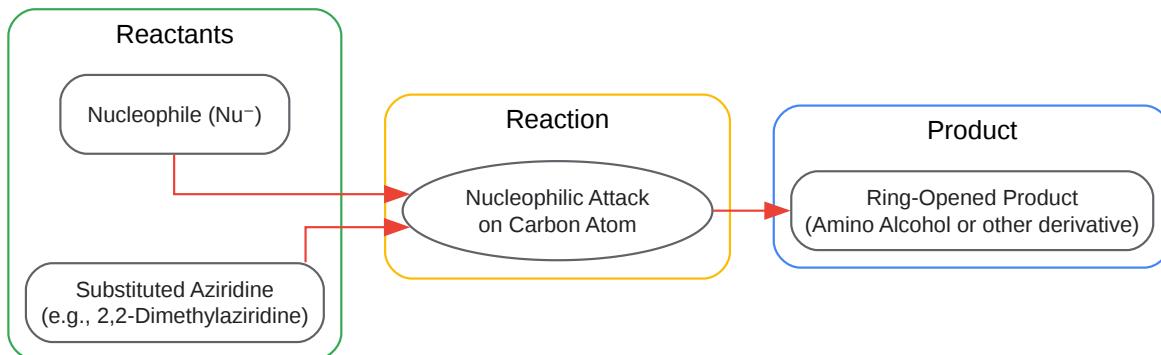

- Ab Initio and Density Functional Theory (DFT) Calculations: High-level computational methods are frequently used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy.^[1] These calculations often involve geometry optimization followed by frequency analysis to obtain vibrational, rotational, and translational contributions to the thermodynamic functions. The accuracy of these methods is highly dependent on the level of theory and the basis set used.^[1]

Synthesis and Reaction Pathways

2,2-Dimethylaziridine can be synthesized from 2-amino-2-methylpropanol. The process involves a reaction with sulfuric acid followed by ring formation using a sodium hydroxide solution at elevated temperatures.^[7]

Aziridines, in general, are valuable synthetic intermediates due to the strained nature of their three-membered ring. They can undergo ring-opening reactions with various nucleophiles, making them useful in the synthesis of more complex molecules.

Below is a generalized workflow for the synthesis of **2,2-dimethylaziridine**.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,2-dimethylaziridine** from 2-amino-2-methylpropanol.

A common reaction pathway for aziridines is nucleophilic ring-opening. The diagram below illustrates this general mechanism.

General Nucleophilic Ring-Opening of Aziridines

[Click to download full resolution via product page](#)

Caption: Generalized pathway for the nucleophilic ring-opening of an aziridine ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Aziridine, 2,2-dimethyl- [webbook.nist.gov]
- 3. 2,2-Dimethylaziridine | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aziridine, 2-methyl- (CAS 75-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,2-Dimethylaziridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330147#thermodynamic-properties-of-2-2-dimethylaziridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com